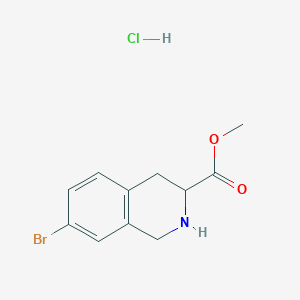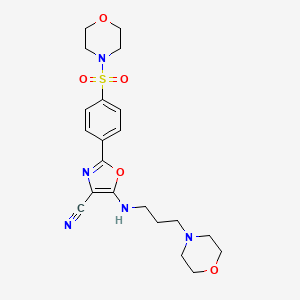
N2-(3,4-dimethoxyphenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
カタログ番号 B2409265
CAS番号:
898648-43-6
分子量: 436.516
InChIキー: LMFCEVUPORTJSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography . The molecular geometry and vibrational frequencies can be calculated using computational methods like Density Functional Theory (DFT) .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. Spectroscopic techniques like NMR, IR, and UV-Vis can be used to study the compound’s chemical properties .科学的研究の応用
Antimicrobial and Larvicidal Activities
- Research on triazole derivatives, including those with morpholine components, demonstrates significant antimicrobial and larvicidal activities. These compounds have been synthesized and tested against various microorganisms, showing good to moderate activities, which indicates their potential as agents in combating microbial infections and controlling mosquito populations responsible for diseases like malaria (Bektaş et al., 2007); (Gorle et al., 2016).
Structural and Chemical Characterization
- The study of the crystal structures of triazine derivatives reveals their conformational properties and interactions, such as hydrogen bonding, which are critical for designing compounds with desired physical and chemical properties. These insights are essential for the development of new materials and pharmaceuticals (Fridman et al., 2003).
Environmental Applications
- Triazine derivatives have been explored for environmental applications, such as the removal of pesticides from wastewater. Studies demonstrate the effectiveness of certain triazine-based compounds in adsorbing and eliminating harmful chemicals from water, showcasing their potential in environmental cleanup and protection (Boudesocque et al., 2008).
Sensory and Biological Applications
- Rhenium(I) polypyridine complexes functionalized with diaminoaromatic moieties, including structures similar to triazine derivatives, have been developed as phosphorescent sensors for detecting nitric oxide (NO), a molecule of significant interest in biological and medical research. These complexes offer a novel approach for NO sensing, with potential applications in studying cellular signaling and oxidative stress (Choi et al., 2013).
Synthetic Methodologies
- The synthesis of triazine derivatives involves innovative methodologies that enable the creation of a variety of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. These synthetic approaches are crucial for expanding the chemical diversity and functional properties of triazine-based compounds (Matlock et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-N-(3,4-dimethoxyphenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-4-16-5-7-17(8-6-16)24-21-26-22(28-23(27-21)29-11-13-32-14-12-29)25-18-9-10-19(30-2)20(15-18)31-3/h5-10,15H,4,11-14H2,1-3H3,(H2,24,25,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFCEVUPORTJSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
azepan-1-yl(1H-pyrazol-5-yl)methanone
1341123-37-2




![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2409189.png)

![4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2409191.png)

![2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2409194.png)

![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)



![N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2409204.png)